molecular formula C14H17N3O4 B5595782 N'-[(E)-(2,3-dimethoxyphenyl)methylideneamino]-N-prop-2-enyloxamide

N'-[(E)-(2,3-dimethoxyphenyl)methylideneamino]-N-prop-2-enyloxamide

Cat. No.: B5595782
M. Wt: 291.30 g/mol
InChI Key: ARCQLLFVPASCEA-CXUHLZMHSA-N
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Description

N’-[(E)-(2,3-dimethoxyphenyl)methylideneamino]-N-prop-2-enyloxamide is an organic compound characterized by its unique structure, which includes a dimethoxyphenyl group and a prop-2-enyloxamide moiety

Scientific Research Applications

N’-[(E)-(2,3-dimethoxyphenyl)methylideneamino]-N-prop-2-enyloxamide has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Medicine: Research is ongoing to explore its potential therapeutic properties, including its use as a drug candidate for various diseases.

    Industry: It may be used in the development of new materials and as an intermediate in the synthesis of other valuable compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(2,3-dimethoxyphenyl)methylideneamino]-N-prop-2-enyloxamide typically involves the condensation of 2,3-dimethoxybenzaldehyde with N-prop-2-enyloxamide under specific reaction conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as ethanol or methanol, at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often incorporating advanced techniques such as continuous flow reactors and automated synthesis systems to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(2,3-dimethoxyphenyl)methylideneamino]-N-prop-2-enyloxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into amines or other reduced forms.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., hydroxide ions) are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction could produce amines or alcohols.

Mechanism of Action

The mechanism of action of N’-[(E)-(2,3-dimethoxyphenyl)methylideneamino]-N-prop-2-enyloxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • N-[(E)-(2,3-dimethoxyphenyl)methylideneamino]-3-hydroxynaphthalene-2-carboxamide
  • N-[(E)-(2,3-dimethoxyphenyl)methylideneamino]nonanamide

Uniqueness

N’-[(E)-(2,3-dimethoxyphenyl)methylideneamino]-N-prop-2-enyloxamide stands out due to its specific structural features, such as the presence of the prop-2-enyloxamide moiety, which may confer unique chemical and biological properties compared to similar compounds

Properties

IUPAC Name

N'-[(E)-(2,3-dimethoxyphenyl)methylideneamino]-N-prop-2-enyloxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O4/c1-4-8-15-13(18)14(19)17-16-9-10-6-5-7-11(20-2)12(10)21-3/h4-7,9H,1,8H2,2-3H3,(H,15,18)(H,17,19)/b16-9+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARCQLLFVPASCEA-CXUHLZMHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1OC)C=NNC(=O)C(=O)NCC=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC(=C1OC)/C=N/NC(=O)C(=O)NCC=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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